
Ether, 4-chlorophenyl (4'-chloro-2'-chloromethylaminophenyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) is a chemical compound with the molecular formula C13H10Cl3NO and a molecular weight of 302.58 g/mol . This compound is known for its unique structure, which includes a chlorinated phenyl ether and a chloromethylaminophenyl group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
The synthesis of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) typically involves the reaction of 4-chlorophenol with 4-chloro-2-chloromethylaminobenzene under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the ether bond .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized in the presence of strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amines or alcohols.
Scientific Research Applications
Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) is utilized in various scientific research fields:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.
Medicine: Research on this compound includes its potential use in developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorinated phenyl ether moiety can interact with hydrophobic pockets in proteins, while the chloromethylaminophenyl group can form covalent bonds with nucleophilic residues, leading to inhibition or activation of the target molecule .
Comparison with Similar Compounds
Similar compounds to Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) include:
4-Chlorodiphenyl ether: This compound has a similar chlorinated phenyl ether structure but lacks the chloromethylaminophenyl group, making it less reactive in certain biochemical assays.
4-Chlorophenyl glycidyl ether: This compound contains an epoxide group instead of the chloromethylaminophenyl group, leading to different reactivity and applications.
The uniqueness of Ether, 4-chlorophenyl (4’-chloro-2’-chloromethylaminophenyl) lies in its combination of functional groups, which allows for diverse chemical reactions and applications in various research fields.
Properties
CAS No. |
67238-62-4 |
|---|---|
Molecular Formula |
C13H10Cl3NO |
Molecular Weight |
302.6 g/mol |
IUPAC Name |
5-chloro-N-(chloromethyl)-2-(4-chlorophenoxy)aniline |
InChI |
InChI=1S/C13H10Cl3NO/c14-8-17-12-7-10(16)3-6-13(12)18-11-4-1-9(15)2-5-11/h1-7,17H,8H2 |
InChI Key |
OMNUAMDKZJPWNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=C2)Cl)NCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


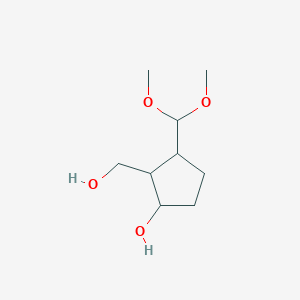
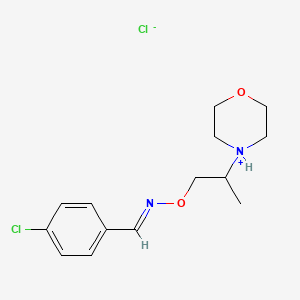

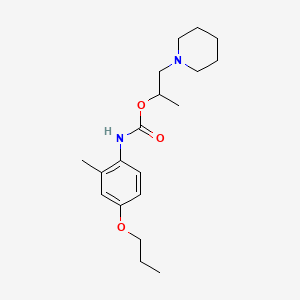
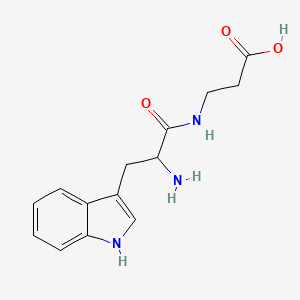
![4-[2-(Dimethylamino)ethoxy]benzaldehyde;hydrochloride](/img/structure/B13788599.png)
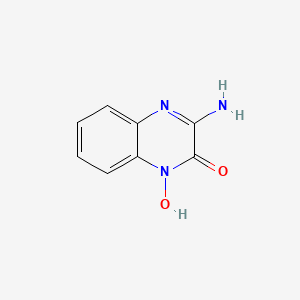
![Chromium, [5-chloro-2-(hydroxy-kappaO)-3-[[2-(hydroxy-kappaO)-1-naphthalenyl]azo-kappaN1]benzenesulfonato(3-)]-](/img/structure/B13788615.png)

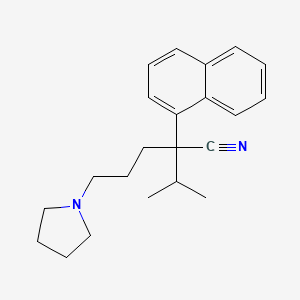

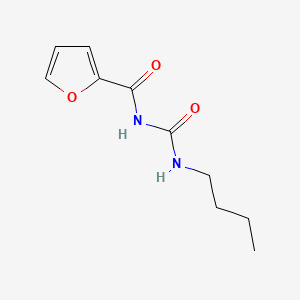
![Ethanone, 1-[2-(1,1-dimethylethyl)-4,6-dimethylphenyl]-](/img/structure/B13788640.png)
![3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-8-carboxylic acid](/img/structure/B13788642.png)
